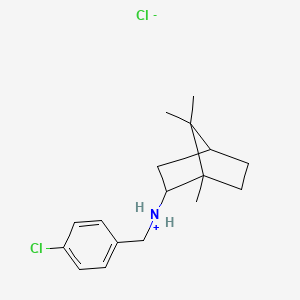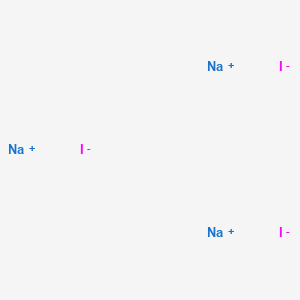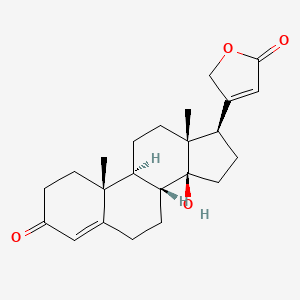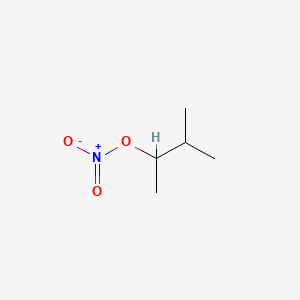
3-methylbutan-2-yl Nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutan-2-yl Nitrate is an organic nitrate compound with the chemical formula C5H11NO3. It is a derivative of nitric acid and is known for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols.
Métodos De Preparación
3-Methylbutan-2-yl Nitrate can be synthesized through the nitration of 3-methylbutan-2-ol. The process involves the reaction of 3-methylbutan-2-ol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent decomposition and ensure a high yield of the desired nitrate ester .
Análisis De Reacciones Químicas
3-Methylbutan-2-yl Nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol, 3-methylbutan-2-ol.
Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Methylbutan-2-yl Nitrate has several scientific research applications:
Atmospheric Chemistry: It is studied for its role in the formation of secondary organic aerosols, which impact air quality and climate.
Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.
Environmental Science: Research on its degradation pathways and environmental fate helps in understanding its impact on the environment.
Mecanismo De Acción
The mechanism of action of 3-Methylbutan-2-yl Nitrate involves its decomposition to release nitric oxide (NO) and other reactive nitrogen species. These reactive species can participate in various atmospheric reactions, contributing to the formation of secondary organic aerosols and influencing atmospheric chemistry. The molecular targets and pathways involved include reactions with hydroxyl radicals (OH) and other atmospheric oxidants .
Comparación Con Compuestos Similares
3-Methylbutan-2-yl Nitrate can be compared with other organic nitrates such as ethyl nitrate and isopropyl nitrate. While all these compounds share similar functional groups, this compound is unique due to its specific structure, which influences its reactivity and role in atmospheric chemistry. Similar compounds include:
Ethyl Nitrate: C2H5NO3
Isopropyl Nitrate: C3H7NO3
Butyl Nitrate: C4H9NO3.
Propiedades
Número CAS |
123041-25-8 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
3-methylbutan-2-yl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3 |
Clave InChI |
OTVLXFGCWJFXJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
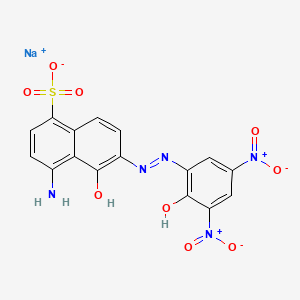
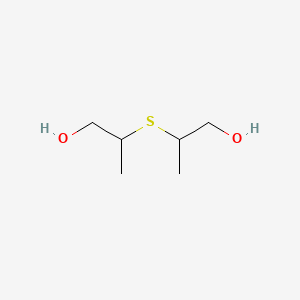
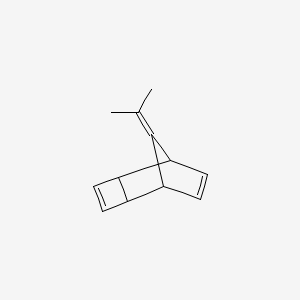
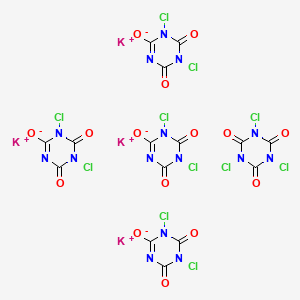
![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
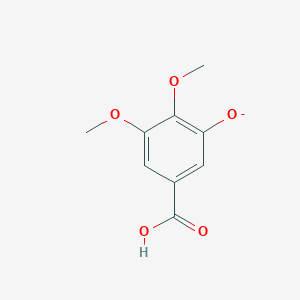
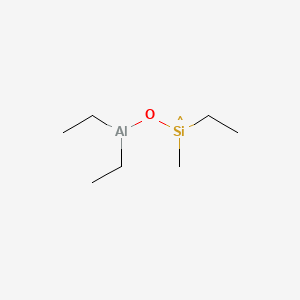
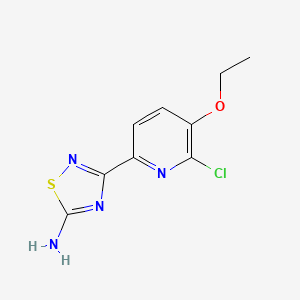
![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)
![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
